1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole)
Overview
Description
1,1’-(Oxybis(4,1-phenylene))bis(1H-imidazole) is a chemical compound belonging to the family of imidazolesThe compound has a molecular formula of C18H14N4O and a molecular weight of 302.33 g/mol .
Preparation Methods
The synthesis of 1,1’-(Oxybis(4,1-phenylene))bis(1H-imidazole) typically involves the reaction of 4,4’-oxydianiline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,1’-(Oxybis(4,1-phenylene))bis(1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(Oxybis(4,1-phenylene))bis(1H-imidazole) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(Oxybis(4,1-phenylene))bis(1H-imidazole) involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1,1’-(Oxybis(4,1-phenylene))bis(1H-imidazole) can be compared with other similar compounds, such as:
1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione): Similar structure but different functional groups, leading to distinct chemical and biological properties.
1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one): Another structurally related compound with different applications and properties.
The uniqueness of 1,1’-(Oxybis(4,1-phenylene))bis(1H-imidazole) lies in its imidazole rings, which confer specific reactivity and coordination capabilities, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-(4-imidazol-1-ylphenoxy)phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-5-17(6-2-15(1)21-11-9-19-13-21)23-18-7-3-16(4-8-18)22-12-10-20-14-22/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEMXHIETGGHKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OC3=CC=C(C=C3)N4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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